molecular formula C49H81NO23 B073158 Pharmasin CAS No. 1405-54-5

Pharmasin

Katalognummer B073158
CAS-Nummer: 1405-54-5
Molekulargewicht: 1066.2 g/mol
InChI-Schlüssel: ICVKYYINQHWDLM-YLNALPTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pharmasin is a synthetic drug that has been developed to improve the efficacy of laboratory experiments. It is designed to target specific biochemical and physiological pathways, allowing researchers to better understand and manipulate the complex mechanisms of the body. By understanding the effects of Pharmasin, researchers can gain a deeper understanding of the underlying biochemical and physiological mechanisms of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Aquaculture Disease Management

Tylosin Tartrate: has been evaluated for its effectiveness in treating bacterial infections in fish, particularly in olive flounder. The pharmacokinetic-pharmacodynamic profile, bioavailability, and withdrawal time post-administration were studied to ensure both efficacy against pathogens and safety for human consumption .

Veterinary Medicine Synergy

In veterinary medicine, Tylosin Tartrate has been studied in combination with colistin for its synergistic effects. This combination is recommended for oral administration in poultry to treat infections caused by germs sensitive to the formula .

Cell Culture Applications

Tylosin Tartrate: is used in cell culture applications to study protein synthesis at the 50S ribosome. It’s also utilized for preventing implant site abscesses in cattle and for its disposition kinetics .

Antibacterial Spectrum

The compound has a broad antibacterial spectrum, attacking gram-positive microorganisms, including Mycoplasma gallisepticum S6, which is significant in poultry diseases. It’s also effective against several strains of spirochetes and leptospires .

Protein Synthesis Research

Researchers use Tylosin Tartrate to investigate protein synthesis mechanisms at the ribosomal level. This helps in understanding the translation process and the action of macrolide antibiotics .

Mycoplasma Infections in Poultry

Tylosin Tartrate: is significant in the treatment of Mycoplasma infections in poultry, which are common respiratory pathogens affecting birds. Its effectiveness against Mycoplasma gallisepticum and Mycoplasma meleagridis is particularly noted .

Pharmacokinetics in Animal Health

The pharmacokinetics of Tylosin Tartrate —how it’s absorbed, distributed, metabolized, and excreted in animals—is crucial for determining appropriate dosages and ensuring the safety and efficacy of treatments .

Antimicrobial Effectiveness

The compound’s role in increasing antimicrobial effectiveness when used alone or in combination with other antibiotics is a key area of study. This includes exploring its interactions with other drugs to optimize therapeutic outcomes .

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30?,32-,33-,35+,36-,37-,38-,39?,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVKYYINQHWDLM-YLNALPTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H](C([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H83NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1066.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pharmasin

CAS RN

1405-54-5
Record name Tylosin, [R-(R*,R*)]-2,3-dihydroxybutanedioate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pharmasin
Reactant of Route 2
Pharmasin
Reactant of Route 3
Pharmasin
Reactant of Route 4
Pharmasin
Reactant of Route 5
Pharmasin
Reactant of Route 6
Pharmasin

Q & A

Q1: How does tylosin tartrate exert its antibacterial effect?

A1: Tylosin tartrate is a macrolide antibiotic that acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding interferes with protein synthesis, leading to bacterial growth inhibition or death. [, ]

Q2: Does tylosin tartrate have any impact on the host's immune response?

A2: Research suggests that tylosin tartrate may enhance humoral immune responses in chickens. Studies show increased antibody production and antibody-producing cells after tylosin tartrate administration, although the exact mechanism is unclear. []

Q3: Is there any spectroscopic data available for tylosin tartrate?

A3: Yes, studies have utilized fluorescence spectroscopy to investigate the interaction of tylosin tartrate with lysozyme. These studies provide insights into the binding mechanism and conformational changes induced by the interaction. [, ]

Q4: How does pre-incubation dipping of turkey eggs in tylosin tartrate solution affect eggshell conductance?

A4: Research indicates that dipping turkey eggs in tylosin tartrate solution, even when combined with a disinfectant, has a minimal effect on eggshell gas conductance. This suggests that the treatment does not significantly impact eggshell properties related to water loss or gas exchange. []

Q5: Are there alternative methods for extracting tylosin tartrate that offer improved efficiency?

A5: Yes, research suggests that replacing spray drying with alternative extraction methods like thin-film air foaming during tylosin tartrate production can lead to lower energy consumption, higher product yield, and reduced environmental impact. []

A5: The provided abstracts do not offer insights into any potential catalytic properties or applications of tylosin tartrate.

A5: The provided abstracts do not offer insights into the application of computational chemistry or modeling techniques for tylosin tartrate.

A5: The provided abstracts do not offer specific insights into the SAR of tylosin tartrate.

Q6: How can the formulation of tylosin tartrate be optimized for improved delivery and efficacy?

A6: Research highlights the potential of incorporating tylosin tartrate into a separate pellet within growth-promoting implants for cattle. This formulation enhances the local antibacterial effect, reducing implant site abscesses and potentially improving cattle performance. [, ]

A6: The provided abstracts do not explicitly discuss SHE regulations related to tylosin tartrate.

Q7: How does the route of administration affect the pharmacokinetics of tylosin tartrate in chickens?

A7: Research indicates that tylosin tartrate exhibits different pharmacokinetic profiles in chickens depending on the route of administration. Oral administration results in a one-compartmental open model with first-order absorption, while intravenous administration follows a two-compartmental open model. []

Q8: Does the type of tylosin salt influence its pharmacokinetic properties?

A8: Yes, studies comparing tylosin tartrate and tylosin phosphate in chickens show that tylosin tartrate exhibits better absorption after oral administration, resulting in higher peak plasma concentrations and overall drug exposure. []

Q9: What is the withdrawal time of tylosin tartrate in olive flounder after intramuscular administration?

A9: Research suggests a withdrawal time of 10 days (rounded up from 9.84 days) for tylosin tartrate in olive flounder muscle tissue after a single intramuscular injection, ensuring human safety for consumption. []

Q10: What is the in vitro activity of tylosin tartrate against Streptococcus suis?

A10: Studies show that tylosin tartrate, particularly when combined with amoxicillin, effectively inhibits the growth of Streptococcus suis in vitro. The combination narrows the mutant selection window, potentially reducing the development of antimicrobial resistance. [, ]

Q11: Is tylosin tartrate effective in controlling American foulbrood disease in honey bees?

A11: Yes, field studies demonstrate that tylosin tartrate effectively controls American foulbrood infections in honey bee colonies. Doses of 1,000 mg and 1,200 mg per colony successfully eliminate clinical signs for up to one year. Adding cherry jelly as an attractant enhances the consumption of the antibiotic. [, ]

Q12: How does the rate of resistance development against tylosin tartrate compare to other pleuromutilin antibiotics?

A12: Research indicates that resistance to tylosin tartrate in mycoplasmas develops at a significantly slower rate compared to another pleuromutilin derivative, 81.723 hfu. [, ]

Q13: Are there any known cross-resistance patterns between tylosin tartrate and other antimicrobial classes?

A13: Studies on Klebsiella pneumoniae reveal complete cross-resistance between a pleuromutilin derivative and lincomycin and erythromycin. Moderate cross-resistance is also observed with chloramphenicol, suggesting potential limitations in treating resistant infections. []

Q14: Does the pretreatment load of Mycoplasma hyopneumoniae affect the efficacy of tylosin tartrate treatment in Tibetan pigs?

A14: Yes, research indicates that Tibetan pigs with a lower pretreatment M. hyopneumoniae load show faster elimination of the bacteria after tylosin tartrate treatment. This suggests that pretreatment bacterial load can be a valuable predictor of treatment efficacy. []

Q15: What are the toxicological effects of tylosin tartrate in chickens?

A15: The provided abstracts do not focus on specific drug delivery and targeting strategies for tylosin tartrate.

A15: The provided abstracts do not focus on biomarkers or diagnostics related to tylosin tartrate treatment.

Q16: What analytical methods are commonly employed for quantifying tylosin tartrate in various matrices?

A16: Several methods are utilized for determining tylosin tartrate levels, including:

    A16: Research on the environmental impact of tylosin tartrate highlights its potential to disrupt the gut microbiota of honey bees. Treated hives exhibit reduced bacterial diversity and are more susceptible to pathogens. []

    A16: The provided abstracts do not offer detailed information on the dissolution and solubility of tylosin tartrate.

    A16: The provided abstracts emphasize the importance of method validation for ensuring the accuracy, precision, and specificity of analytical techniques used to quantify tylosin tartrate in various matrices. [, , , ]

    A16: The development of a Certified Reference Material (CRM) for tylosin tartrate underscores the significance of quality control and assurance measures for ensuring the accurate measurement of this antibiotic in veterinary medicinal products, food, and environmental samples. [, ]

    Q17: Does tylosin tartrate administration affect T-lymphocyte and B-lymphocyte populations in chickens?

    A17: Research shows that short-term administration of tylosin tartrate does not significantly alter the distribution of T-lymphocyte subpopulations (CD4+ or CD8+ cells) or B lymphocytes in the peripheral blood or spleens of chickens. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.